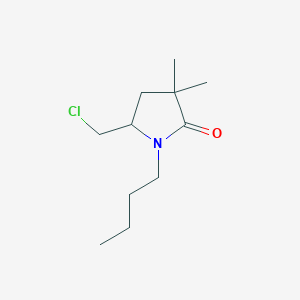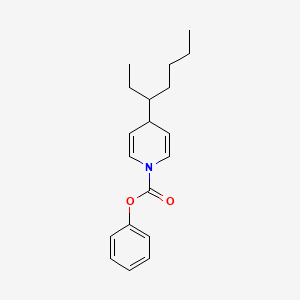
Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ヘプタン-3-イル)ピリジン-1(4H)-カルボン酸フェニルは、ピリジン誘導体のクラスに属する化学化合物です。この化合物は、フェニル基、ヘプタン-3-イル鎖、およびカルボキシレート基を持つピリジン環の存在によって特徴付けられます。
準備方法
合成経路と反応条件
4-(ヘプタン-3-イル)ピリジン-1(4H)-カルボン酸フェニルの合成は、通常、ピリジン誘導体とフェニルエステルの反応を含む。反応条件には、エステル化プロセスを促進するために、水素化ナトリウムまたは炭酸カリウムなどの塩基の使用が含まれることが多く、この反応は通常、ジクロロメタンまたはテトラヒドロフランなどの有機溶媒中で還流条件下で行われ、反応物の完全な転換を確実にする。
工業的生産方法
工業的な設定では、4-(ヘプタン-3-イル)ピリジン-1(4H)-カルボン酸フェニルの生産は、効率と収率を高めるために連続フロープロセスを含む場合があります。活性炭上のパラジウムまたは他の遷移金属触媒などの触媒を使用すると、反応を加速できます。このプロセスには、目的の生成物を高純度で得るための再結晶またはクロマトグラフィーなどの精製手順も含まれる場合があります。
化学反応の分析
反応の種類
4-(ヘプタン-3-イル)ピリジン-1(4H)-カルボン酸フェニルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化し、対応する酸化生成物を形成できます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して、カルボキシレート基をアルコールに還元できます。
置換: 求核置換反応は、ピリジン環で起こり、塩化チオニルまたは三臭化リンなどの試薬を使用してハロゲン化誘導体を形成できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 活性炭上のパラジウムを触媒とする水素ガス。
置換: ジクロロメタンなどの不活性溶媒中の塩化チオニルまたは三臭化リン。
形成される主な生成物
酸化: 追加の酸素含有官能基を持つ酸化誘導体。
還元: アルコール誘導体。
置換: ハロゲン化ピリジン誘導体。
科学研究における用途
4-(ヘプタン-3-イル)ピリジン-1(4H)-カルボン酸フェニルは、科学研究において幅広い用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 抗炎症作用や抗菌作用など、その潜在的な治療的特性について探求されています。
産業: 新しい材料や化学プロセスの開発に活用されています。
科学的研究の応用
Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-(ヘプタン-3-イル)ピリジン-1(4H)-カルボン酸フェニルの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的に結合してその活性を調節することで、その効果を発揮する可能性があります。関与する正確な経路は、特定の用途と研究されている生物学的システムによって異なります。
類似の化合物との比較
4-(ヘプタン-3-イル)ピリジン-1(4H)-カルボン酸フェニルは、以下のような他のピリジン誘導体と比較できます。
- 4-(ヘキサン-3-イル)ピリジン-1(4H)-カルボン酸フェニル
- 4-(オクタン-3-イル)ピリジン-1(4H)-カルボン酸フェニル
- 4-(ペンタン-3-イル)ピリジン-1(4H)-カルボン酸フェニル
これらの化合物は、類似の構造的特徴を共有していますが、アルキル鎖の長さが異なります。4-(ヘプタン-3-イル)ピリジン-1(4H)-カルボン酸フェニルの独自性は、その特定の鎖長にあり、それはその化学的および生物学的特性に影響を与える可能性があります。
類似化合物との比較
Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate can be compared with other pyridine derivatives, such as:
- Phenyl 4-(hexan-3-yl)pyridine-1(4H)-carboxylate
- Phenyl 4-(octan-3-yl)pyridine-1(4H)-carboxylate
- Phenyl 4-(pentan-3-yl)pyridine-1(4H)-carboxylate
These compounds share similar structural features but differ in the length of the alkyl chain. The uniqueness of this compound lies in its specific chain length, which can influence its chemical and biological properties.
特性
CAS番号 |
651053-97-3 |
|---|---|
分子式 |
C19H25NO2 |
分子量 |
299.4 g/mol |
IUPAC名 |
phenyl 4-heptan-3-yl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H25NO2/c1-3-5-9-16(4-2)17-12-14-20(15-13-17)19(21)22-18-10-7-6-8-11-18/h6-8,10-17H,3-5,9H2,1-2H3 |
InChIキー |
RPJZGJBOOZWMAE-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C1C=CN(C=C1)C(=O)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


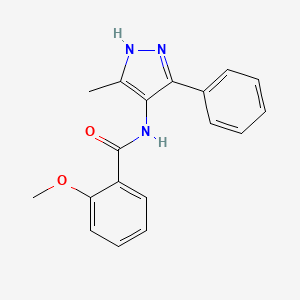

![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)
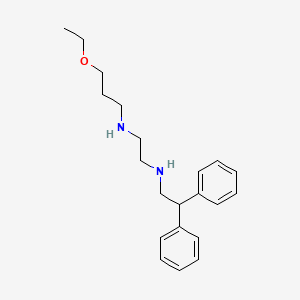
![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)

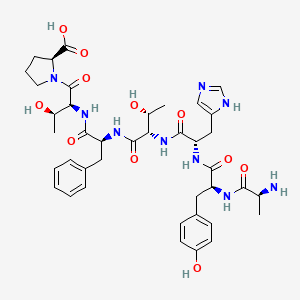


![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)
![1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene](/img/structure/B12593732.png)
![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)
![3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one](/img/structure/B12593741.png)
